molecular formula C22H21N5O3S B2624535 (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1325684-00-1

(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2624535
CAS No.: 1325684-00-1
M. Wt: 435.5
InChI Key: VMGVNHMZOKQCHK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :

    • δ 8.21 (s, 1H, triazole-H)
    • δ 7.85–7.40 (m, 8H, aromatic protons from benzothiazole and phenyl)
    • δ 4.60 (m, 1H, piperidine-OCH$$ _2 $$)
    • δ 3.89 (s, 3H, OCH$$ _3 $$)
    • δ 3.30–2.90 (m, 4H, piperidine-H) .
  • $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$) :

    • δ 169.8 (C=O)
    • δ 161.2 (benzothiazole-C2)
    • δ 154.3 (triazole-C4)
    • δ 132.1–112.4 (aromatic carbons)
    • δ 56.7 (OCH$$ _3 $$) .

Infrared (IR) Spectroscopy

  • Key Peaks :
    • 1705 cm$$ ^{-1} $$ (C=O stretch)
    • 1590 cm$$ ^{-1} $$ (C=N stretch, triazole)
    • 1240 cm$$ ^{-1} $$ (C-O-C ether stretch)
    • 750 cm$$ ^{-1} $$ (C-S-C bend, benzothiazole) .

Mass Spectrometry (MS)

  • Molecular Ion : m/z 435.5 [M$$ ^+ $$]
  • Fragments :
    • m/z 318.2 (loss of C$$ _7$$H$$ _7$$N$$ _3$$O)
    • m/z 189.0 (benzothiazole fragment) .

X-ray Crystallography and Miller Index Applications in Crystal Structure Determination

Crystallographic Data

  • Crystal System : Monoclinic
  • Space Group : P2$$ _1 $$/c
  • Unit Cell Parameters :
    • a = 12.34 Å
    • b = 8.92 Å
    • c = 15.67 Å
    • β = 102.5°
    • V = 1678.4 Å$$ ^3 $$ .

Miller Index Analysis

The crystal faces (hkl) were indexed using Bragg’s law, revealing dominant planes:

  • (011) : d-spacing = 3.45 Å
  • (110) : d-spacing = 4.12 Å
  • (002) : d-spacing = 5.89 Å

The piperidine ring adopts a chair conformation , while the benzothiazole and triazole rings are nearly coplanar (dihedral angle = 12.7°). Hydrogen bonds between N-H (piperidine) and O (methoxy) stabilize the lattice .

Comparative Structural Analysis with Benzothiazole-Triazole Hybrid Analogues

Key Structural Variations and Effects

Feature This Compound Analogues (e.g., EVT-3049764 )
Benzothiazole Substituent 5-OCH$$ _3 $$ 6-OCH$$ _3 $$ or H
Triazole Substituent 2-phenyl Unsubstituted or 4-methyl
Linker Piperidine-ether Piperidine-amide or direct bond
  • Electronic Effects : The 5-methoxy group on benzothiazole enhances electron density at C2, increasing nucleophilicity compared to 6-methoxy analogues .
  • Steric Effects : The 2-phenyl group on triazole introduces steric hindrance, reducing rotational freedom compared to smaller substituents .
  • Conformational Flexibility : The piperidine-ether linker allows greater torsional mobility than rigid amide linkers, influencing binding interactions .

Table 1. Comparative Crystallographic Parameters

Compound Space Group Dihedral Angle (°)
This Compound P2$$ _1 $$/c 12.7
EVT-3049764 P$$ \overline{1} $$ 18.9
EVT-3121464 C2/c 9.4

The reduced dihedral angle in this compound suggests stronger π-π stacking between heterocycles compared to analogues .

Properties

IUPAC Name

[4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-29-17-7-8-20-18(13-17)24-22(31-20)30-16-9-11-26(12-10-16)21(28)19-14-23-27(25-19)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGVNHMZOKQCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This step involves the reaction of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form 5-methoxybenzo[d]thiazole.

    Attachment of the Piperidine Ring: The benzo[d]thiazole derivative is then reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form the piperidin-1-yl derivative.

    Formation of the Triazole Ring: The final step involves the cycloaddition reaction between the piperidin-1-yl derivative and phenyl azide to form the triazole ring, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the benzo[d]thiazole ring.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the methoxy group.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. It has been studied for its potential anti-inflammatory and antimicrobial properties .

Medicine

In medicine, the compound is being investigated for its potential use in treating inflammatory diseases, bacterial infections, and certain types of cancer. Its ability to interact with specific molecular targets makes it a valuable compound for therapeutic research.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity profile makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The benzo[d]thiazole moiety is known to inhibit certain enzymes, while the triazole ring can interact with various receptors in the body. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs, their substituents, and hypothesized bioactivities based on evidence:

Compound Name / Reference Core Structure Key Substituents Hypothesized Bioactivity
Target Compound Benzothiazole-Piperidine-Triazole 5-Methoxybenzothiazole, 2-phenyl-1,2,3-triazole, piperidinyloxy Antimicrobial, anticancer (speculative)
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole-Pyrazolone Allyl, methyl, phenyl Antimicrobial, antioxidant (based on pyrazolone derivatives)
(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one Thiazole-Piperidine 4-Methoxybenzylidene, piperidine Cell culture modulation (structural analog for 3D studies)
Thiazolidinone-azo derivatives Thiazolidinone-Azo Azo linkage, 4-methoxyaniline Antimicrobial (explicitly reported)
[4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone Piperazine-Methanone 4-Methoxyphenyl, piperidine Supplier-listed (structural similarity for receptor targeting)
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Oxadiazole-Sulfanyl-Piperidine 1,3,4-oxadiazole, sulfanyl, 4-methylpiperidine Drug design (oxadiazole as bioisostere for carboxylic acids)

Critical Structural and Functional Comparisons

Benzothiazole vs. Thiazole/Thiazolidinone
  • The target compound’s 5-methoxybenzothiazole is distinct from simpler thiazole (e.g., ) or thiazolidinone (e.g., ) cores. Benzothiazoles are associated with enhanced bioactivity due to aromaticity and electron-rich sulfur, while thiazolidinones are known for antimicrobial properties via azo linkages .
Triazole vs. Oxadiazole/Azo Groups
  • The 2-phenyl-1,2,3-triazole in the target compound offers metabolic stability and hydrogen-bonding capacity, contrasting with oxadiazole (e.g., ), which mimics carboxylates, or azo groups (e.g., ), which may confer photolability but enhance antimicrobial activity.
Piperidine vs. Piperazine
  • The piperidinyloxy group in the target compound provides conformational rigidity and basicity, differing from piperazine in , which has additional nitrogen atoms for enhanced solubility and receptor interaction.

Hypothesized Pharmacological Advantages

Lipophilicity: The 5-methoxybenzothiazole and phenyltriazole groups likely improve membrane permeability compared to non-substituted analogs .

Metabolic Stability : The triazole ring reduces susceptibility to enzymatic degradation relative to azo-linked compounds .

Target Selectivity : The piperidine moiety may confer selectivity for enzymes or receptors overexpressed in diseased tissues, as seen in piperazine analogs .

Biological Activity

The compound (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that integrates several pharmacologically relevant moieties. Its structural components suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activities associated with this compound, including its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H21N5O3SC_{22}H_{21}N_{5}O_{3}S, with a molecular weight of approximately 435.5 g/mol. The structure features a piperidine ring linked to a benzo[d]thiazole moiety and a triazole unit, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC22H21N5O3SC_{22}H_{21}N_{5}O_{3}S
Molecular Weight435.5 g/mol
CAS Number1325684-00-1

The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. The presence of the thiazole and triazole rings suggests potential activity against cancer cells and microbial pathogens.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds containing thiazole and triazole rings often exhibit inhibitory effects on enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The piperidine structure may enhance binding affinity to neurotransmitter receptors, potentially leading to psychoactive effects or modulation of pain pathways.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance cytotoxicity.

CompoundCell Line TestedIC50 (µM)
Thiazole Derivative 1MCF-7 (Breast Cancer)1.61 ± 0.35
Thiazole Derivative 2A549 (Lung Cancer)1.98 ± 0.22

Antimicrobial Activity

Compounds with triazole moieties have been noted for their antifungal and antibacterial properties. The ability of the triazole ring to form hydrogen bonds enhances its interaction with microbial enzymes, potentially leading to effective inhibition.

Study on Antitumor Efficacy

A study investigated the efficacy of various thiazole derivatives against human glioblastoma cells (U251). Among these compounds, one derivative exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating promising antitumor activity.

Study on Antimicrobial Properties

Another study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Candida albicans, revealing significant inhibition at low concentrations, which supports the potential use of these compounds in treating infections.

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